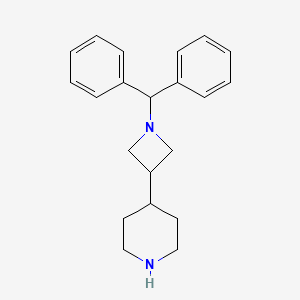

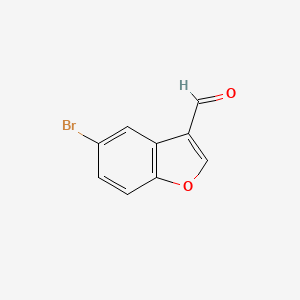

![molecular formula C18H22O5 B12439023 (11S)-11-methyl-15,17-bis(oxidanyl)-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraene-7,13-dione](/img/structure/B12439023.png)

(11S)-11-methyl-15,17-bis(oxidanyl)-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraene-7,13-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

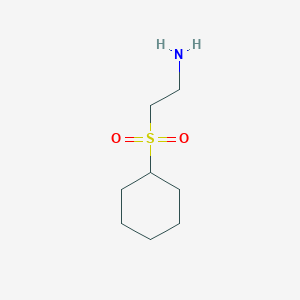

(-)-Zearalenone: is a naturally occurring mycotoxin produced by various species of Fusarium fungi. It is commonly found in cereals and other agricultural products. This compound is known for its estrogenic effects, which can lead to reproductive issues in animals and humans. Due to its significant impact on health, (-)-Zearalenone has been extensively studied in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Zearalenone typically involves the use of specific fungal strains that produce the compound naturally. chemical synthesis methods have also been developed. One common synthetic route involves the cyclization of a suitable precursor under acidic conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods: In industrial settings, (-)-Zearalenone is often produced through fermentation processes using Fusarium fungi. The fermentation broth is then subjected to extraction and purification processes to obtain the pure compound. These methods are optimized to maximize yield and purity while minimizing production costs.

Análisis De Reacciones Químicas

Types of Reactions: (-)-Zearalenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize (-)-Zearalenone, leading to the formation of hydroxylated derivatives.

Reduction: Reducing agents like sodium borohydride can reduce (-)-Zearalenone to its corresponding alcohol.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the molecule.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogs. These products have varying biological activities and can be used in different research and industrial applications.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (-)-Zearalenone is used as a model compound to study the behavior of mycotoxins and their interactions with other chemicals. It is also used in the development of analytical methods for detecting mycotoxins in food and agricultural products.

Biology: In biological research, (-)-Zearalenone is studied for its estrogenic effects and its impact on reproductive health. It serves as a tool to understand the mechanisms of endocrine disruption and to develop strategies for mitigating its effects.

Medicine: In medicine, (-)-Zearalenone is investigated for its potential therapeutic applications, including its use as a lead compound for developing new drugs that target estrogen receptors. Its estrogenic properties make it a candidate for hormone replacement therapies and other medical applications.

Industry: In the industrial sector, (-)-Zearalenone is used in the development of bio-based materials and as a reference standard in quality control processes for food and agricultural products.

Mecanismo De Acción

Molecular Targets and Pathways: (-)-Zearalenone exerts its effects primarily by binding to estrogen receptors in the body. This binding activates the estrogen receptor signaling pathways, leading to various physiological responses. The compound can mimic the action of natural estrogens, which explains its estrogenic effects.

Pathways Involved: The primary pathways involved include the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) signaling pathways. These pathways regulate gene expression and cellular functions related to reproduction, growth, and development.

Comparación Con Compuestos Similares

Zearalenol: A metabolite of (-)-Zearalenone with similar estrogenic effects.

Zearalanone: Another related compound with estrogenic properties.

Zearalanol: A synthetic analog used in veterinary medicine.

Uniqueness: (-)-Zearalenone is unique due to its natural occurrence and its potent estrogenic effects. Unlike its analogs, it is widely studied for its impact on food safety and public health. Its presence in agricultural products makes it a significant concern for food safety regulations and monitoring.

Propiedades

Fórmula molecular |

C18H22O5 |

|---|---|

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

(4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |

InChI |

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/t12-/m0/s1 |

Clave InChI |

MBMQEIFVQACCCH-LBPRGKRZSA-N |

SMILES isomérico |

C[C@H]1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |

SMILES canónico |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

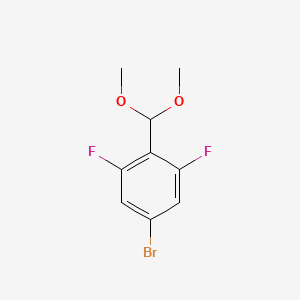

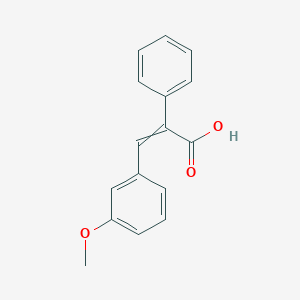

![N-{9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene}hydroxylamine](/img/structure/B12438941.png)

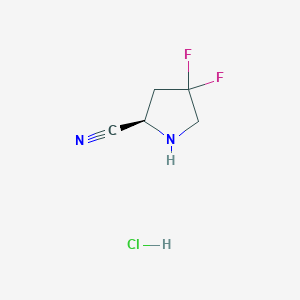

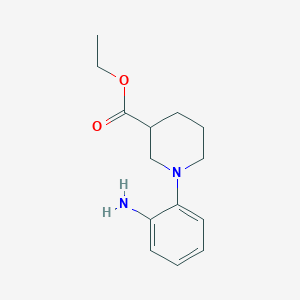

![7,12a-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-acetic acid, 4-(3-furanyl)dodecahydro-alpha-hydroxy-4a,7a,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, (alphaS,4S,4aS,7R,7aR,8R,11aS,12aS)-](/img/structure/B12438959.png)

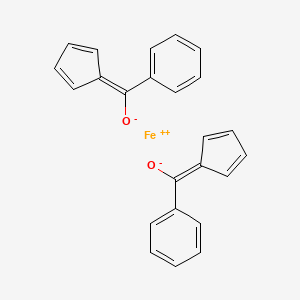

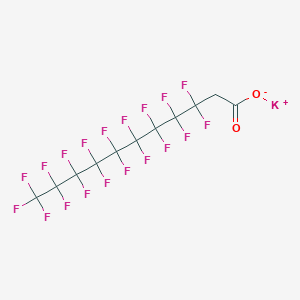

![(3Z)-N-(3-chlorophenyl)-3-{[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12438961.png)

![Ferrocene, 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-,(2R)-](/img/structure/B12438966.png)

![3-[3-(Diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B12438986.png)